Cas no 1184216-65-6 (5-Amino-2-methoxypyridine-3-carbonitrile)

5-Amino-2-methoxypyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-amino-2-methoxypyridine-3-carbonitrile
- 5-Amino-2-methoxynicotinonitrile
- 5-Amino-2-methoxy-nicotinonitrile
- 5-Amino-2-methoxypyridine-3-carbonitrile
-
- MDL: MFCD12807933
- インチ: 1S/C7H7N3O/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,9H2,1H3
- InChIKey: SDJVRWVDXNEUOT-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C#N)=CC(=CN=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- トポロジー分子極性表面積: 71.9
- 疎水性パラメータ計算基準値(XlogP): 0.2
5-Amino-2-methoxypyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-179312-2.5g |
5-amino-2-methoxypyridine-3-carbonitrile |
1184216-65-6 | 95% | 2.5g |
$1539.0 | 2023-09-19 | |
eNovation Chemicals LLC | Y1293384-50mg |
5-Amino-2-methoxy-nicotinonitrile |
1184216-65-6 | 95% | 50mg |
$240 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17873-10G |
5-amino-2-methoxypyridine-3-carbonitrile |
1184216-65-6 | 95% | 10g |
¥ 16,995.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17873-250MG |
5-amino-2-methoxypyridine-3-carbonitrile |
1184216-65-6 | 95% | 250MG |
¥ 1,359.00 | 2023-04-04 | |
eNovation Chemicals LLC | Y1293384-250mg |
5-Amino-2-methoxy-nicotinonitrile |
1184216-65-6 | 95% | 250mg |
$455 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17873-100MG |
5-amino-2-methoxypyridine-3-carbonitrile |
1184216-65-6 | 95% | 100MG |
¥ 851.00 | 2023-04-04 | |
Alichem | A029015836-1g |
5-Amino-2-methoxynicotinonitrile |
1184216-65-6 | 95% | 1g |
$3155.55 | 2023-09-04 | |
TRC | A612208-10mg |
5-Amino-2-methoxypyridine-3-carbonitrile |
1184216-65-6 | 10mg |
$ 50.00 | 2022-06-08 | ||
TRC | A612208-50mg |
5-Amino-2-methoxypyridine-3-carbonitrile |
1184216-65-6 | 50mg |
$ 210.00 | 2022-06-08 | ||
Enamine | EN300-179312-1g |
5-amino-2-methoxypyridine-3-carbonitrile |
1184216-65-6 | 95% | 1g |
$785.0 | 2023-09-19 |
5-Amino-2-methoxypyridine-3-carbonitrile 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
4. Book reviews
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
5-Amino-2-methoxypyridine-3-carbonitrileに関する追加情報
Comprehensive Overview of 5-Amino-2-methoxypyridine-3-carbonitrile (CAS No. 1184216-65-6): Properties, Applications, and Industry Insights
5-Amino-2-methoxypyridine-3-carbonitrile (CAS No. 1184216-65-6) is a specialized organic compound gaining significant attention in pharmaceutical and agrochemical research. This heterocyclic derivative, featuring an amino group, methoxy substituent, and nitrile functionality, serves as a versatile building block for synthesizing complex molecules. Its molecular structure (C7H7N3O) enables diverse reactivity, making it valuable for drug discovery and material science applications.
Recent studies highlight the compound's role in developing kinase inhibitors, a hot topic in oncology research. With the global pharmaceutical market prioritizing targeted therapies, 5-Amino-2-methoxypyridine-3-carbonitrile has emerged as a key intermediate for small molecule drugs. Researchers frequently search for "pyridine derivatives in cancer treatment" or "nitrile-containing bioactive compounds," reflecting its relevance in modern medicinal chemistry.
The compound's physicochemical properties include a molecular weight of 149.15 g/mol and moderate solubility in polar organic solvents. These characteristics facilitate its use in high-throughput screening and combinatorial chemistry. Industry professionals often inquire about "synthetic routes for 5-Amino-2-methoxypyridine-3-carbonitrile" and "scale-up challenges for pyridine derivatives," indicating growing commercial interest.
In material science, the electron-withdrawing nitrile group and hydrogen-bonding amino moiety enable applications in organic electronics and coordination chemistry. The compound's ability to form stable complexes with transition metals makes it valuable for developing catalysts and luminescent materials. Searches for "functionalized pyridines for OLEDs" and "nitrile-based ligands" demonstrate cross-disciplinary applications.
Quality control of 5-Amino-2-methoxypyridine-3-carbonitrile typically involves HPLC purity analysis and spectroscopic characterization (FT-IR, NMR, MS). The compound's stability under standard laboratory conditions contributes to its popularity as a research chemical. Common analytical questions include "characterization of pyridine carbonitriles" and "storage conditions for amino-substituted heterocycles."
Regulatory aspects of CAS 1184216-65-6 comply with major chemical inventories (REACH, TSCA). While not classified as hazardous under current guidelines, proper laboratory safety protocols should be followed. The compound's environmental fate and biodegradation pathways represent emerging research areas, aligning with growing interest in "green chemistry approaches" and "sustainable pharmaceutical intermediates."
Market trends show increasing demand for high-purity 5-Amino-2-methoxypyridine-3-carbonitrile, particularly from contract research organizations and academic institutions. Suppliers emphasize batch-to-batch consistency and documentation transparency, addressing industry concerns about "reliable sources of specialty chemicals" and "GMP-compliant intermediates."
Future applications may exploit the compound's hydrogen-bonding capacity for supramolecular chemistry or its metal-coordinating properties for catalytic systems. Ongoing research explores its potential in proteolysis-targeting chimeras (PROTACs), answering frequent queries about "new modalities in drug discovery." The compound's versatility ensures continued relevance across multiple scientific disciplines.
1184216-65-6 (5-Amino-2-methoxypyridine-3-carbonitrile) 関連製品
- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)
- 131747-33-6(2-acetoxymethyl-4-nitropyridine)
- 2097934-68-2(N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 902624-11-7(7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 1249638-14-9(3-(methanesulfinylmethyl)aniline)
- 1779901-54-0(2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid)
- 2680898-32-0(ethyl 2-{(benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate)
- 2138121-96-5(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-ethylcyclohexan-1-ol)
- 131475-54-2(N-(prop-2-en-1-yl)-1H-imidazole-1-carboxamide)
- 908117-93-1(Fmoc-N-(4-aminobutyl)-glycine hydrochloride)
